
Bis(1,3-dithian-2-yl)methane-d
説明
Synthesis Analysis
The synthesis of related bis(pyrazolyl)methane compounds involves various methods, including reactions of ligands with transition metals to form complexes. For example, bis(pyrazol-1-yl)(pyridin-x-yl)methane ligands interact with transition metals to yield a variety of complexes, demonstrating the flexibility of these ligands in coordination chemistry (Manzano et al., 2016). Another approach involves lithiation, as seen with bis(furan-2-yl)methane, which undergoes lithiation at the meso-position to form carbanions that react with electrophiles to yield derivatives (Singh and Sharma, 2008).
Molecular Structure Analysis
The molecular structure of bis(pyrazolyl)methane derivatives is often determined using X-ray crystallography, revealing coordination modes and geometries when complexed with metals. For instance, the crystal structure analysis of bis(pyrazol-1-yl)methane complexes with zinc and cadmium has provided insights into their coordination environments and the influence of substituents on the ligand rings (Li et al., 2006; Pettinari et al., 1995).
科学的研究の応用
Selective Lithiation of Bis-Compounds
Kamaljit Singh and Amit Sharma (2008) demonstrated that Bis(furan-2-yl)methane can undergo selective lithiation at the inter-ring carbon atom (meso-position) to yield carbanions, which react with various electrophiles to produce meso-elaborated derivatives with high yield and regioselectivity. This study highlights a general approach to the title compounds, emphasizing the utility of bis-compounds in synthetic chemistry for the creation of novel synthons (Singh & Sharma, 2008).
Metal Complex Formation and Supramolecular Frameworks
Research by B. Manzano et al. (2016) on Bis(pyrazol-1-yl)(pyridin-x-yl)methane ligands reveals their ability to form a rich variety of complexes with a wide range of transition metals. These complexes have been shown to function as both mono- and ditopic ligands, contributing to the formation of cyclic dimers, trinuclear, or polymeric species. Such studies underscore the significance of bis-compounds in the development of metal-organic frameworks and their potential applications in catalysis, gas storage, or separation processes (Manzano et al., 2016).
Photophysical Studies and Light-emitting Diodes
A. Gusev et al. (2014) conducted photophysical studies on ternary mixed ligand europium complexes containing pyridyltriazolylmethane and 1,3-diketonate ligands. These complexes demonstrated strong red emissions in the solid state, indicating their potential use in the development of light-emitting diodes (LEDs). The research suggests that bis-compounds can play a crucial role in the design of new materials for optoelectronic applications (Gusev et al., 2014).
Eco-friendly Synthesis Approaches
B. Sehgal (2015) explored an environmentally benign route for synthesizing bis(indol-3-yl)methane derivatives using sulfated titania as a catalyst. This study emphasizes the importance of bis-compounds in green chemistry, showcasing their potential in facilitating reactions under mild conditions while achieving high yields (Sehgal, 2015).
Safety And Hazards
将来の方向性
特性
IUPAC Name |
2-deuterio-2-(1,3-dithian-2-ylmethyl)-1,3-dithiane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16S4/c1-3-10-8(11-4-1)7-9-12-5-2-6-13-9/h8-9H,1-7H2/i8D | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DCJKPLNHQJEQOL-BNEYPBHNSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSC(SC1)CC2SCCCS2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1(SCCCS1)CC2SCCCS2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16S4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50483965 | |
| Record name | Bis(1,3-dithian-2-yl)methane-d | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50483965 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
253.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Bis(1,3-dithian-2-yl)methane-d | |
CAS RN |
31401-53-3 | |
| Record name | Bis(1,3-dithian-2-yl)methane-d | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50483965 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![4-[3-(4-Chlorophenyl)-1,2,4-oxadiazol-5-yl]butanoic acid](/img/structure/B26116.png)

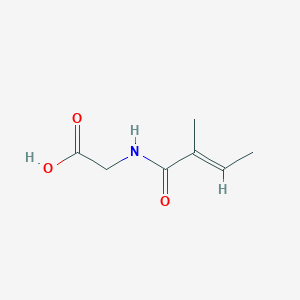
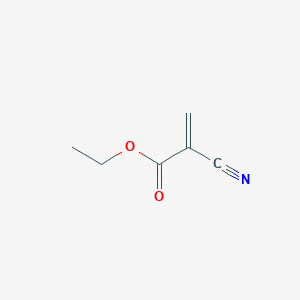
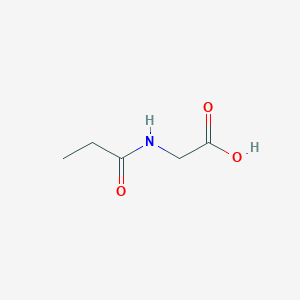
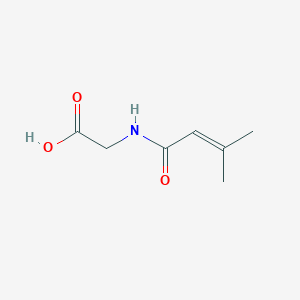
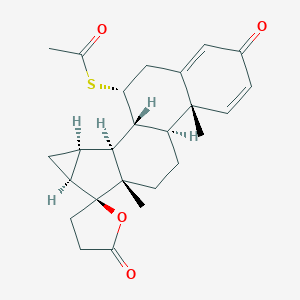
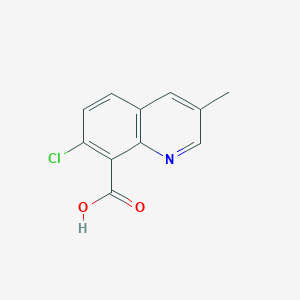
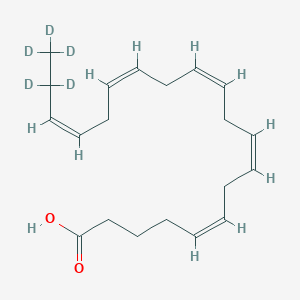
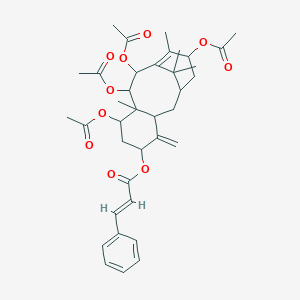
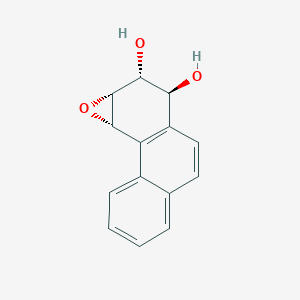
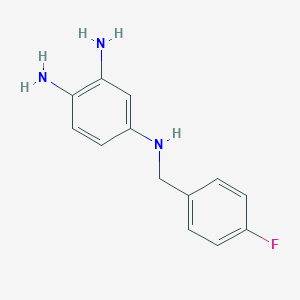
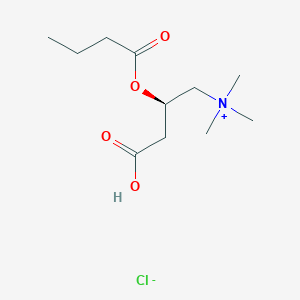
![4-[3-(Methylsulfonyl)phenyl]-1,2,3,6-tetrahydropyridine](/img/structure/B26150.png)